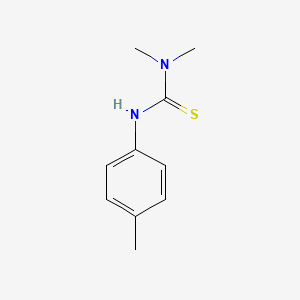
N-Dansyl-D-ala-gly-4-nitro-phe-gly
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dansyl-D-ala-gly-4-nitro-phe-gly involves the coupling of dansyl chloride with D-alanine, followed by sequential addition of glycine, 4-nitrophenylalanine, and another glycine residue. The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .
Industrial Production Methods
These methods allow for the efficient and scalable production of peptides with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dansyl-D-ala-gly-4-nitro-phe-gly undergoes various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.
Substitution: The dansyl group can be substituted with other fluorescent tags to modify the peptide’s properties
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various coupling agents for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products
The major products formed from these reactions include modified peptides with altered fluorescent properties or different functional groups, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Dansyl-D-ala-gly-4-nitro-phe-gly is widely used in scientific research for various applications:
Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and mechanisms, particularly those involving enkephalinase
Biology: It is used to investigate the role of enkephalins in pain regulation and emotional responses
Medicine: The compound is used in drug discovery and development to identify potential inhibitors of enkephalinase, which could be therapeutic targets for pain management
Industry: It is used in the development of diagnostic assays and analytical techniques for detecting enzyme activity
Wirkmechanismus
N-Dansyl-D-ala-gly-4-nitro-phe-gly exerts its effects by acting as a substrate for enkephalinase. The enzyme cleaves the peptide bond between glycine and 4-nitrophenylalanine, resulting in the release of a fluorescent product. This reaction allows researchers to monitor enzyme activity and study the enzyme’s role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another fluorogenic substrate used to study enzyme activity
D-Ile-Pro-Arg-p-nitroanilide dihydrochloride: A substrate used in similar enzymatic studies
Uniqueness
N-Dansyl-D-ala-gly-4-nitro-phe-gly is unique due to its specific structure, which allows it to be selectively cleaved by enkephalinase. This specificity makes it a valuable tool for studying the enzyme’s activity and its role in biological processes .
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[2-[[(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37)/t17-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGGGACSSHXPY-VGSWGCGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)





![2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3025240.png)





